2-(Dimethylcarbamoyl)acetic acid

Description

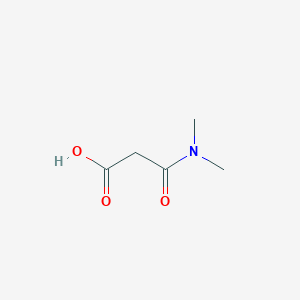

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-6(2)4(7)3-5(8)9/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDXGMLXZNIGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288234 | |

| Record name | 3-(Dimethylamino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42783-81-3 | |

| Record name | 3-(Dimethylamino)-3-oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42783-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylcarbamoyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

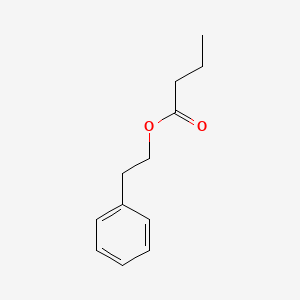

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylcarbamoyl)acetic Acid: Core Properties and Applications

Introduction

2-(Dimethylcarbamoyl)acetic acid, a dicarboxylic acid monoamide, represents a versatile building block in modern organic synthesis. Its unique structural features, combining a carboxylic acid and a tertiary amide, make it a valuable intermediate in the preparation of a range of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the fundamental properties, synthesis, and handling of 2-(Dimethylcarbamoyl)acetic acid, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

While extensive experimental data for 2-(Dimethylcarbamoyl)acetic acid is not widely published, its properties can be inferred from its chemical structure and data available for analogous compounds.

| Property | Value/Information | Source/Rationale |

| CAS Number | 42783-81-3 | [1] |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| IUPAC Name | 2-(Dimethylcarbamoyl)acetic acid | N/A |

| Physical State | Predicted to be a white to off-white solid at room temperature. This is based on the common physical state of similar small carboxylic acids and amides. | Inferred |

| Melting Point | Not experimentally determined in available literature. Expected to be a solid with a distinct melting point. | N/A |

| Boiling Point | Not experimentally determined. Likely to decompose upon heating before boiling at atmospheric pressure, a common characteristic of small, functionalized carboxylic acids. | Inferred |

| Solubility | Predicted to be highly soluble in water and polar organic solvents such as methanol and ethanol. The presence of both a carboxylic acid and a tertiary amide group allows for hydrogen bonding with protic solvents. | Inferred from the properties of 2-(dimethylamino)acetic acid. |

| pKa | The pKa of the carboxylic acid group is predicted to be in the range of 3-5, similar to other short-chain carboxylic acids. | Inferred |

Synthesis and Purification

A plausible and efficient laboratory-scale synthesis of 2-(Dimethylcarbamoyl)acetic acid involves the reaction of a malonic acid derivative with dimethylamine. The following protocol is a proposed method based on established organic chemistry principles for the formation of amides from carboxylic acid derivatives.

Proposed Synthesis Pathway

Caption: Proposed synthesis of 2-(Dimethylcarbamoyl)acetic acid.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(Dimethylcarbamoyl)acetic acid from malonyl dichloride and dimethylamine.

Materials:

-

Malonyl dichloride

-

Dimethylamine (2.0 M solution in THF)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Sodium sulfate, anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve malonyl dichloride (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Dimethylamine: Slowly add a solution of dimethylamine in THF (1 equivalent) dropwise to the stirred solution of malonyl dichloride via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Hydrolysis: Upon completion, carefully quench the reaction by the slow addition of deionized water. The intermediate acyl chloride will hydrolyze to the carboxylic acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 1 M HCl and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Objective: To purify the crude 2-(Dimethylcarbamoyl)acetic acid.

Method: Recrystallization

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as ethyl acetate/hexanes.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization

The identity and purity of 2-(Dimethylcarbamoyl)acetic acid can be confirmed using a combination of spectroscopic methods. The following are predicted spectral data based on the compound's structure.

| Technique | Predicted Data |

| ¹H NMR | * δ ~ 11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak would be broad and exchangeable with D₂O. * δ ~ 3.4 ppm (s, 2H): Methylene protons (-CH₂-). * δ ~ 3.0 ppm (s, 3H): N-methyl protons (-N(CH₃)₂). * δ ~ 2.9 ppm (s, 3H): N-methyl protons (-N(CH₃)₂). The two methyl groups may be non-equivalent due to restricted rotation around the amide C-N bond. |

| ¹³C NMR | * δ ~ 170-175 ppm: Carboxylic acid carbonyl carbon (-COOH). * δ ~ 168-172 ppm: Amide carbonyl carbon (-CON(CH₃)₂). * δ ~ 40-45 ppm: Methylene carbon (-CH₂-). * δ ~ 35-40 ppm: N-methyl carbons (-N(CH₃)₂). |

| IR Spectroscopy | * ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. * ~1730-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. * ~1650-1630 cm⁻¹ (strong): C=O stretch of the tertiary amide (Amide I band). |

| Mass Spectrometry (EI) | * m/z = 131: Molecular ion peak [M]⁺. * m/z = 86: Fragment corresponding to the loss of the carboxyl group (-COOH). * m/z = 72: Fragment corresponding to [CON(CH₃)₂]⁺. * m/z = 44: Fragment corresponding to [N(CH₃)₂]⁺. |

Safety, Handling, and Disposal

As a carboxylic acid and amide, 2-(Dimethylcarbamoyl)acetic acid should be handled with appropriate safety precautions. The compound is likely to be corrosive and hygroscopic.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Skin and Body Protection: A lab coat is required. For larger quantities, an apron or chemical-resistant suit may be necessary.

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Due to its hygroscopic nature, it is crucial to protect the compound from moisture.

-

Store away from incompatible materials such as strong bases and oxidizing agents.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

The compound should be treated as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.

Applications in Research and Development

2-(Dimethylcarbamoyl)acetic acid serves as a valuable building block in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations. The carboxylic acid moiety can be converted into esters, acid chlorides, or other amides, while the tertiary amide group is generally stable under many reaction conditions. These properties make it a useful intermediate in the synthesis of:

-

Pharmaceuticals: As a fragment in the construction of more complex active pharmaceutical ingredients (APIs).

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Fine Chemicals: As a starting material for the synthesis of specialty chemicals and materials.

Conclusion

2-(Dimethylcarbamoyl)acetic acid is a key synthetic intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its fundamental properties, a plausible synthetic route, and essential safety and handling information. While some experimental data remains to be fully elucidated, the information presented here, based on sound chemical principles and data from analogous compounds, offers a solid foundation for researchers and scientists working with this versatile molecule.

References

Sources

An In-depth Technical Guide to 2-(Dimethylcarbamoyl)acetic Acid: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylcarbamoyl)acetic acid, also known as N,N-Dimethylmalonamic acid, is a carboxylic acid derivative with the CAS Number 42783-81-3 .[1] This compound serves as a critical building block in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring both a carboxylic acid and a dimethylamide functional group, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and significant applications, with a focus on its role in the development of modern therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Dimethylcarbamoyl)acetic acid is essential for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 42783-81-3 | [1] |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | |

| IUPAC Name | 3-(dimethylamino)-3-oxopropanoic acid | [1] |

| SMILES | CN(C)C(=O)CC(=O)O | |

| Predicted pKa | 3.62 ± 0.10 | [2] (Predicted for an analogous compound) |

| Predicted Solubility | Soluble in water, ethanol, and methanol | [3] (For the analogous compound 2-(dimethylamino)acetic acid) |

| Appearance | White crystalline solid (based on analogous compounds) | [2] |

| Melting Point | 134-135 °C (for the analogous compound N-Pivaloylglycine) | [2] |

Synthesis of 2-(Dimethylcarbamoyl)acetic Acid

The synthesis of 2-(Dimethylcarbamoyl)acetic acid can be achieved through the reaction of a malonic acid derivative with dimethylamine. A general and illustrative synthetic approach involves the mono-amidation of a malonic acid ester, followed by hydrolysis.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of 2-(Dimethylcarbamoyl)acetic acid.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of N-ethylmalonamic acid and provides a likely route for the preparation of the title compound.

Step 1: Mono-amidation of Diethyl Malonate

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl malonate (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of dimethylamine (2 equivalents) in the same anhydrous solvent dropwise to the cooled solution with continuous stirring. The excess dimethylamine serves to neutralize the ethanol formed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Hydrolysis and Work-up

-

Once the reaction is complete, add a solution of sodium hydroxide (1 equivalent) in water to the reaction mixture.

-

Stir the mixture at room temperature for 2-3 hours to hydrolyze the remaining ester group.

-

Acidify the reaction mixture to a pH of approximately 2 with cold dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude 2-(Dimethylcarbamoyl)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Applications in Drug Development

2-(Dimethylcarbamoyl)acetic acid is a valuable building block in the synthesis of complex pharmaceutical compounds. Its most notable application is as a key intermediate in the production of the anticoagulant drug, Edoxaban.

Role in the Synthesis of Edoxaban

Edoxaban is a direct factor Xa inhibitor used for the prevention of stroke and systemic embolism.[4] The synthesis of Edoxaban involves the coupling of a complex diamine with a thiazolopyridine carboxylic acid and an oxalamic acid derivative. The diamine intermediate, which contains the dimethylcarbamoyl moiety, is synthesized using 2-(Dimethylcarbamoyl)acetic acid or a derivative thereof.

The presence of the dimethylcarbamoyl group in the final Edoxaban molecule is crucial for its binding to the active site of factor Xa, contributing to its high affinity and selectivity. The synthetic pathways to Edoxaban are complex and have been the subject of numerous patents.[4][5][6][7][8]

Logical Relationship in Edoxaban Synthesis

Caption: Simplified logical relationship of intermediates in the synthesis of Edoxaban.

Safety and Handling

-

Hazard Statements : May cause skin and serious eye irritation.[1]

-

Precautionary Statements :

-

Wash hands thoroughly after handling.[1]

-

Wear protective gloves, eye protection, and face protection.[1]

-

IF ON SKIN: Wash with plenty of water.[1]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

If skin or eye irritation persists, seek medical advice/attention.[1]

-

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

2-(Dimethylcarbamoyl)acetic acid is a fundamentally important building block in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity have made it an indispensable component in the production of complex pharmaceutical agents, most notably the anticoagulant Edoxaban. A comprehensive understanding of its properties, synthesis, and handling is crucial for researchers and scientists working in drug discovery and development. As the demand for novel therapeutics continues to grow, the utility of such key intermediates will undoubtedly expand, paving the way for future innovations in medicine.

References

-

Justia Patents. Processes for the Preparation of Edoxaban and Intermediates Thereof. [Link]

- Google Patents. Synthesis method of edoxaban - CN104761571A.

-

European Patent Office. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - EP 4438595 A1. [Link]

- Google Patents.

-

Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2015/0239909 A1. [Link]

-

Solubility of Things. 2-(Dimethylamino)acetic acid. [Link]

-

Tetrahedron Letters. pKa values in organic chemistry – making maximum use of the available data. [Link]

-

PubChem. 2-(2,2-Dimethylpropylcarbamoylamino)acetic acid. [Link]

-

PubChem. 2-(dimethylamino)acetic acid;(2S)-2-(dimethylamino)propanoic acid. [Link]

-

PubChem. [2-(Dimethylamino)-2-oxoethoxy]acetic acid. [Link]

-

ResearchGate. (PDF) Synthesis and Evaluation of N,N′ -dimethyl- N,N ′-dicyclohexyl-Malonamide (DMDCMA) as an Extractant for Actinides. [Link]

-

PubChem. 2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid. [Link]

-

PubChem. 2-[[(Methylamino)carbonyl]oxy]acetic acid. [Link]

- Google Patents. A kind of preparation method of 2,3,5-tricarboxylic cyclopentyl acetic acid - CN104193612B.

-

Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]

- Google Patents. Preparation method of N, N-dimethylformamide - CN112898174A.

-

Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link]

- Google Patents. Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)) - CN102964345A.

-

YouTube. N,N-Dimethylaniline, a molecule to dye for. [Link]jR8)

Sources

- 1. 3-(dimethylamino)-3-oxo-propanoic acid 95% | CAS: 42783-81-3 | AChemBlock [achemblock.com]

- 2. (2,2-DIMETHYLPROPANOYL)AMINO]ACETIC ACID | 23891-96-5 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. patents.justia.com [patents.justia.com]

- 5. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. CN111606826B - Preparation method of edoxaban intermediate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"2-(Dimethylcarbamoyl)acetic acid" physical and chemical characteristics

An In-depth Technical Guide to 2-(Dimethylcarbamoyl)acetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of 2-(Dimethylcarbamoyl)acetic acid, also known as N,N-Dimethylmalonamic acid. It details the compound's fundamental physical and chemical characteristics, spectroscopic signature, reactivity, and stability. Furthermore, this document outlines a conceptual synthetic pathway and a standard analytical protocol for purity assessment, grounded in established chemical principles. Safety and handling protocols are also included to ensure proper laboratory practice. The information is curated to support professionals in research and development by providing a reliable, in-depth reference for this versatile chemical intermediate.

Chemical Identity and Structure

2-(Dimethylcarbamoyl)acetic acid is an organic compound featuring both a carboxylic acid and a tertiary amide functional group. This bifunctional nature makes it a valuable building block in organic synthesis.

-

IUPAC Name : 3-(Dimethylamino)-3-oxopropanoic acid

-

Synonyms : N,N-Dimethylmalonamic acid

-

CAS Number : While the specific CAS number for the title compound is not consistently cited across major databases, related structures are well-documented. For clarity and precision in procurement and registration, it is crucial to verify the CAS number with the specific supplier. A related compound, 2-Carbamoyl-2,2-dimethylacetic acid, has the CAS number 116070-49-6.[1]

-

Molecular Formula : C₅H₉NO₃

-

Molecular Weight : 131.13 g/mol [1]

-

Canonical SMILES : CN(C)C(=O)CC(=O)O

The structure consists of a three-carbon chain (propanoic acid) with a dimethylamino group attached to the carbonyl carbon at the 3-position, forming a tertiary amide. The other end of the chain is terminated by a carboxylic acid group.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, developing formulations, and ensuring safe handling. The data below has been aggregated from various chemical data sources.

| Property | Value | Source |

| Molecular Weight | 131.13 g/mol | [1] |

| Molecular Formula | C₅H₉NO₃ | |

| XLogP3-AA (LogP) | -0.3 to -0.8 | [1][2][3] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| Solubility | Miscible with water and many organic solvents.[4] Similar small amides and carboxylic acids generally show good solubility in polar protic and aprotic solvents. For a related compound, N,N-Dimethylsuccinamic acid, it is slightly soluble in water.[5] | |

| pKa | The pKa of the carboxylic acid group is expected to be in the typical range for aliphatic carboxylic acids, approximately 3-5. Precise experimental values in various solvents require dedicated measurement. |

Causality Insight: The compound's low LogP value (-0.3 to -0.8) indicates its hydrophilic nature, which is consistent with the presence of polar amide and carboxylic acid groups capable of hydrogen bonding.[1][2][3] This hydrophilicity governs its solubility, making it miscible with water and other polar solvents, a key consideration for its use in aqueous reaction media or formulations.[4]

Spectroscopic Signature

Spectroscopic data is essential for structure verification and purity analysis. The expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

N-Methyl Protons: Two singlets around 2.8-3.1 ppm for the two non-equivalent methyl groups on the nitrogen. The restricted rotation around the amide C-N bond, due to resonance, often makes these methyl groups magnetically non-equivalent.[6]

-

Methylene Protons (-CH₂-) : A singlet around 3.2-3.5 ppm for the methylene protons situated between the amide and carboxylic acid carbonyls.[6]

-

Carboxylic Acid Proton (-COOH) : A broad singlet at a downfield chemical shift, typically >10 ppm, which is concentration-dependent and may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

-

Carbonyl Carbons (C=O) : Two signals in the range of 165-180 ppm, corresponding to the amide and carboxylic acid carbonyls.[7]

-

Methylene Carbon (-CH₂-) : A signal typically in the 40-50 ppm range.

-

N-Methyl Carbons (-CH₃) : Two distinct signals around 35-40 ppm, again due to restricted rotation.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups.

-

O-H Stretch : A very broad absorption from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid.

-

C=O Stretch : Two strong absorptions are expected. One for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the tertiary amide carbonyl around 1630-1660 cm⁻¹.[7]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) would be observed at m/z = 131.

-

A common fragmentation pathway for amides is the cleavage of the C-C bond alpha to the carbonyl group, which can lead to the formation of an acylium ion.[6]

-

Reactivity, Stability, and Handling

Reactivity: The molecule's reactivity is dominated by its two functional groups.

-

The carboxylic acid group can undergo typical reactions such as esterification (reaction with alcohols), conversion to acid chlorides (using thionyl chloride or oxalyl chloride), and salt formation (reaction with bases).

-

The tertiary amide group is generally stable but can be hydrolyzed back to a carboxylic acid and dimethylamine under strong acidic or basic conditions, particularly at elevated temperatures.[4][8]

Stability and Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[9][10] It should be kept away from strong oxidizing agents, strong bases, and sources of ignition.[9]

Safety and Handling:

-

Hazard Identification : May be harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles or a face shield, protective gloves (e.g., nitrile), and a lab coat.[11][12]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9][12] Ensure eyewash stations and safety showers are readily accessible.[11]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[12] For skin contact, wash off immediately with plenty of water.[12] If inhaled, move the person to fresh air.[12] If swallowed, rinse the mouth and do not induce vomiting.[12] In all cases of significant exposure, seek immediate medical attention.[10][12]

Synthesis and Analytical Protocols

Conceptual Synthesis Workflow

A common and straightforward method for synthesizing N,N-disubstituted malonamic acids involves the reaction of a malonic acid derivative with a secondary amine. A plausible route starts from Meldrum's acid or a mono-ester of malonic acid, which is then reacted with dimethylamine.

-

Rationale : Using a mono-ester of malonic acid, such as ethyl malonate, allows for selective reaction at one of the ester groups. The ester can be converted to an acid chloride for enhanced reactivity or directly reacted with dimethylamine, often requiring heat, to form the amide. The remaining ester group is then hydrolyzed to yield the final carboxylic acid product. This stepwise approach provides good control over the final product structure.

Below is a conceptual workflow diagram for a potential synthesis route.

Caption: Conceptual workflow for the synthesis of 2-(Dimethylcarbamoyl)acetic acid.

Experimental Protocol: Purity Assessment by Titration

This protocol describes a standard acid-base titration to determine the purity of a solid sample of 2-(Dimethylcarbamoyl)acetic acid.

-

Principle : The carboxylic acid functional group of the analyte will react stoichiometrically with a strong base of known concentration. By measuring the volume of titrant required to reach the equivalence point, the amount of acidic substance in the sample can be calculated.

Materials:

-

2-(Dimethylcarbamoyl)acetic acid sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator solution

-

Deionized water

-

Analytical balance

-

250 mL Erlenmeyer flask

-

50 mL burette, Class A

Procedure:

-

Sample Preparation : Accurately weigh approximately 150-200 mg of the 2-(Dimethylcarbamoyl)acetic acid sample into a 250 mL Erlenmeyer flask. Record the exact mass.

-

Dissolution : Add approximately 50 mL of deionized water to the flask and swirl to dissolve the sample completely.

-

Indicator : Add 2-3 drops of phenolphthalein indicator to the solution. The solution should remain colorless.

-

Titration Setup : Rinse the burette with a small amount of the 0.1 M NaOH solution and then fill it. Record the initial volume.

-

Titration : Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask.

-

Endpoint : Continue the titration until the solution turns a faint, persistent pink color. This is the endpoint. Record the final volume from the burette.

-

Calculation :

-

Volume of NaOH used (V) = Final volume - Initial volume.

-

Moles of NaOH = Molarity of NaOH × V (in Liters).

-

Since the stoichiometry is 1:1, Moles of Acid = Moles of NaOH.

-

Mass of Acid = Moles of Acid × 131.13 g/mol .

-

Purity (%) = (Mass of Acid / Initial Mass of Sample) × 100.

-

-

Self-Validation : This protocol is self-validating through the use of a standardized titrant and a calibrated analytical balance. Repeating the titration multiple times (triplicate) and ensuring the results are consistent (low standard deviation) confirms the reliability of the measurement.

References

-

PubChem. (n.d.). 2-Carbamoyl-2,2-dimethylacetic acid. Retrieved from [Link]

-

Castrol. (2025). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,2-Dimethylpropylcarbamoylamino)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). [2-(Dimethylamino)-2-oxoethoxy]acetic acid. Retrieved from [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN104193612B - A kind of preparation method of 2,3,5-tricarboxylic cyclopentyl acetic acid.

-

PubChem. (n.d.). Dimethylol glycol. Retrieved from [Link]

-

eChemPortal. (n.d.). Chemical Substance Search. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylsuccinamic acid. Retrieved from [Link]

-

American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

-

PubMed Central (NIH). (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYLENEDIOXYDIMETHANOL. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data in Nonaqueous Solvents. Retrieved from [Link]

- Google Patents. (n.d.). CA2329241A1 - Process for producing dimethylacetamide.

-

FooDB. (2010). Showing Compound N,N-Dimethylformamide (FDB004724). Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for N,N-Dimethylacrylamide (HMDB0255259). Retrieved from [Link]

Sources

- 1. 2-Carbamoyl-2,2-dimethylacetic acid | C5H9NO3 | CID 13930535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [2-(Dimethylamino)-2-oxoethoxy]acetic acid | C6H11NO4 | CID 24214097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylsuccinamic acid | C6H11NO3 | CID 75717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. N,N-Dimethylsuccinamic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]

- 9. merckmillipore.com [merckmillipore.com]

- 10. msdspds.castrol.com [msdspds.castrol.com]

- 11. fishersci.com [fishersci.com]

- 12. uwm.edu [uwm.edu]

An In-depth Technical Guide to the Solubility of 2-(Dimethylcarbamoyl)acetic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Niche Carboxylic Acid Derivative

In the realm of pharmaceutical research and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical parameter influencing reaction kinetics, purification strategies, and bioavailability. This guide is dedicated to a comprehensive exploration of the solubility of 2-(Dimethylcarbamoyl)acetic acid, a molecule of interest for its potential applications in organic synthesis and drug discovery. While direct, quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide will provide a robust framework for researchers to predict, understand, and experimentally determine its solubility in a variety of solvent systems. By leveraging data from structurally analogous compounds and outlining detailed experimental protocols, this document aims to empower scientists to confidently work with 2-(Dimethylcarbamoyl)acetic acid.

Unveiling the Molecular Profile of 2-(Dimethylcarbamoyl)acetic Acid

2-(Dimethylcarbamoyl)acetic acid, also known as N,N-dimethylmalonamic acid, possesses a molecular structure that offers key insights into its potential solubility characteristics.

Molecular Structure:

This structure reveals the presence of several key functional groups that govern its intermolecular interactions and, consequently, its solubility:

-

Carboxylic Acid Group (-COOH): This highly polar group can act as both a hydrogen bond donor and acceptor, suggesting a strong affinity for polar solvents, particularly water. The acidic proton allows for salt formation in basic media, which can dramatically increase aqueous solubility.

-

Amide Group (-C(O)N(CH3)2): The tertiary amide group is polar and can act as a hydrogen bond acceptor. This contributes to the overall polarity of the molecule.

-

Methylene Group (-CH2-): This nonpolar spacer slightly increases the lipophilic character of the molecule.

-

Two Methyl Groups (-CH3): These terminal nonpolar groups further contribute to the lipophilic nature of the compound.

The interplay between the hydrophilic carboxylic acid and amide functionalities and the more lipophilic hydrocarbon portions will dictate the compound's solubility across a spectrum of solvents.

Predicting Solubility: Insights from a Structurally Similar Compound - Malonic Acid

Given the limited direct data for 2-(Dimethylcarbamoyl)acetic acid, we can draw valuable predictive insights from the well-characterized solubility of malonic acid, its parent dicarboxylic acid. Malonic acid is known to be highly soluble in water and other polar, protic solvents.[1]

Key Observations from Malonic Acid Solubility:

-

High Water Solubility: Malonic acid is very soluble in water.[1] This is attributed to the two carboxylic acid groups readily forming hydrogen bonds with water molecules.

-

Solubility in Oxygenated Solvents: It exhibits good solubility in solvents like methanol, ethanol, and acetone.[2][3] This is due to the polar nature of these solvents and their ability to engage in hydrogen bonding.[3]

-

Insolubility in Nonpolar Solvents: Malonic acid is insoluble in nonpolar solvents such as hexane.[3]

Predicted Solubility Behavior of 2-(Dimethylcarbamoyl)acetic acid:

Based on the comparison with malonic acid, we can hypothesize the following solubility profile for 2-(Dimethylcarbamoyl)acetic acid:

-

High Solubility in Polar Protic Solvents: Similar to malonic acid, it is expected to be highly soluble in water, methanol, and ethanol due to the presence of the carboxylic acid and amide groups.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) should be effective at dissolving the compound due to polarity and dipole-dipole interactions. A patent describing a synthesis of a related compound shows N,N-dimethylformamide being used as a solvent.[4]

-

Poor Solubility in Nonpolar Solvents: It is predicted to have low solubility in nonpolar solvents like hexane, toluene, and diethyl ether, as the polar functional groups will dominate its behavior.

It is crucial to emphasize that these are predictions. The presence of the dimethylamide group in place of a second carboxylic acid will influence the overall polarity and hydrogen bonding capacity, necessitating experimental verification.

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative solubility analysis.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.[5][6]

Protocol:

-

Preparation: In a series of small, clean, and dry test tubes, add approximately 25 mg of 2-(Dimethylcarbamoyl)acetic acid.

-

Solvent Addition: To each test tube, add 0.75 mL of the test solvent in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Observation: Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble in that solvent.

-

Classification of Solubility:

-

Soluble: Complete dissolution.

-

Partially Soluble: A noticeable amount of solid dissolves, but some remains.

-

Insoluble: No apparent dissolution of the solid.

-

Recommended Test Solvents for Initial Screening:

-

Water

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl Acetate

-

Dichloromethane

-

Toluene

-

Hexane

The solubility in acidic and basic solutions will indicate the compound's ability to form salts. Solubility in NaOH and NaHCO3 would confirm the presence of an acidic functional group.[8]

Quantitative Solubility Determination: The Equilibrium Solubility Method

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.

Protocol:

-

Sample Preparation: Add an excess amount of 2-(Dimethylcarbamoyl)acetic acid to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent to prevent precipitation. The dilution factor should be recorded accurately.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. A calibration curve with known concentrations of 2-(Dimethylcarbamoyl)acetic acid must be prepared.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore. A calibration curve is also required.

-

-

Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The result is typically expressed in mg/mL or mol/L.

Factors Influencing the Solubility of 2-(Dimethylcarbamoyl)acetic Acid

Several factors can significantly impact the solubility of this compound.[9] Understanding these is crucial for experimental design and application.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[9] This is because the dissolution process is often endothermic.

-

pH: As a carboxylic acid, the solubility of 2-(Dimethylcarbamoyl)acetic acid in aqueous solutions will be highly pH-dependent.[9] In basic solutions, it will deprotonate to form the more soluble carboxylate salt.

-

Solvent Polarity: The principle of "like dissolves like" is central.[10] Polar solvents will be more effective at dissolving this polar molecule than nonpolar solvents.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can affect solubility through common ion effects or changes in solvent properties.

Data Presentation: A Framework for Your Findings

Once you have determined the solubility of 2-(Dimethylcarbamoyl)acetic acid, it is essential to present the data in a clear and organized manner.

Table 1: Qualitative Solubility of 2-(Dimethylcarbamoyl)acetic Acid

| Solvent | Polarity | Solubility (at 25°C) | Observations |

| Water | Polar Protic | To be determined | |

| Methanol | Polar Protic | To be determined | |

| Ethanol | Polar Protic | To be determined | |

| Acetone | Polar Aprotic | To be determined | |

| Ethyl Acetate | Moderately Polar | To be determined | |

| Dichloromethane | Nonpolar | To be determined | |

| Toluene | Nonpolar | To be determined | |

| Hexane | Nonpolar | To be determined | |

| 5% NaOH | Aqueous Base | To be determined | |

| 5% NaHCO3 | Aqueous Base | To be determined | |

| 5% HCl | Aqueous Acid | To be determined |

Table 2: Quantitative Solubility of 2-(Dimethylcarbamoyl)acetic Acid in Selected Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| e.g., Water | 25 | To be determined | HPLC |

| e.g., Ethanol | 25 | To be determined | HPLC |

| e.g., Acetone | 25 | To be determined | HPLC |

Visualizing the Workflow

To provide a clear visual representation of the experimental process, the following diagrams illustrate the key workflows.

Caption: Workflow for quantitative equilibrium solubility determination.

Conclusion: A Path Forward for Research and Development

While direct, published solubility data for 2-(Dimethylcarbamoyl)acetic acid is scarce, a combination of predictive analysis based on its molecular structure and analogous compounds, coupled with robust experimental protocols, provides a clear path for researchers to obtain the necessary information. The methodologies outlined in this guide will enable scientists in drug development and other fields to accurately determine the solubility of this compound in various solvent systems, facilitating its effective use in their research endeavors. The principles and techniques described herein are foundational to good laboratory practice and will serve as a valuable resource for any work involving this and other novel chemical entities.

References

-

Chemistry LibreTexts. (2021, August 15). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. (n.d.). Retrieved from [Link]

-

Factors affecting solubility. (n.d.). Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Yu, Z., et al. (2020). Experiment and modelling on solubility of malonic acid in different solvents. ResearchGate. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Pawar, R. R., & Nahire, S. B. (2021). Investigation, Correlation and DFT study for solubility of Malonic acid in water + methanol and water + ethanol binary solvents at T = 293.15 to 313.15 K. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylcarbamic acid. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MALONIC ACID. Retrieved from [Link]

-

Daneshfar, A., et al. (2012). Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2K. Semantic Scholar. Retrieved from [Link]

-

MDPI. (2019). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

-

PubChem. (n.d.). 2-(dimethylamino)acetic acid;(2S)-2-(dimethylamino)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylsuccinamic acid. Retrieved from [Link]compound/75717)

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. researchgate.net [researchgate.net]

- 3. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]

- 4. Acetic acid, 2-[[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]amino]-2-oxo-, ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-(Dimethylcarbamoyl)acetic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of 2-(Dimethylcarbamoyl)acetic acid, a versatile intermediate in modern organic synthesis. While its specific discovery is not prominently documented, its utility is evident in its application in the synthesis of complex molecules, particularly in the pharmaceutical industry. This document delves into its chemical properties, plausible synthetic routes, and its role as a valuable building block for researchers and drug development professionals.

Introduction and Physicochemical Properties

2-(Dimethylcarbamoyl)acetic acid, also known as N,N-Dimethylmalonamic acid, is a dicarboxylic acid monoamide. Its structure features a carboxylic acid group and a dimethylamide group attached to a central methylene unit. This unique combination of functional groups makes it a valuable synthon for introducing the dimethylcarbamoyl-acetyl moiety into larger molecules.

Table 1: Physicochemical Properties of 2-(Dimethylcarbamoyl)acetic acid

| Property | Value | Source |

| Chemical Formula | C5H9NO3 | |

| Molecular Weight | 131.13 g/mol | |

| CAS Number | 42783-81-3 | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| SMILES | CN(C)C(=O)CC(=O)O | |

| IUPAC Name | 2-(Dimethylcarbamoyl)acetic acid | N/A |

Historical Context and Emergence in Synthesis

The precise historical account of the first synthesis of 2-(Dimethylcarbamoyl)acetic acid is not well-documented in scientific literature. Its emergence is likely tied to the broader development of synthetic methodologies for creating complex amides and carboxylic acids in the 20th century. The need for specialized building blocks in medicinal chemistry, particularly for creating libraries of compounds for drug screening, likely spurred the preparation of reagents like 2-(Dimethylcarbamoyl)acetic acid. Its utility as a precursor in the synthesis of larger, biologically active molecules, such as neutral endopeptidase (NEP) inhibitors, underscores its importance in modern drug discovery.[1]

Synthesis Methodology

Proposed Synthetic Pathway: Hydrolysis of a Malonic Ester Amide

A common and effective method for the synthesis of mono-amides of dicarboxylic acids is the partial hydrolysis of the corresponding ester amide.

Sources

A Technical Guide to 2-(Dimethylcarbamoyl)acetic Acid: A Focus on Synthetic Origins and Practical Applications

Abstract: 2-(Dimethylcarbamoyl)acetic acid, also known as N,N-Dimethylmalonamic acid, is a chemical compound of significant interest to researchers in synthetic chemistry and drug development. A thorough review of scientific literature reveals no substantive evidence of its natural occurrence. This guide, therefore, directly addresses this finding and pivots to the compound's established role as a synthetic intermediate. We provide an in-depth exploration of its chemical identity, principal synthetic pathways, physicochemical properties, and key applications as a building block in the creation of more complex molecules. This document serves as a practical reference for laboratory professionals, offering validated protocols for its synthesis and analysis, thereby ensuring scientific integrity and reproducibility.

Chemical Identity and Structure

2-(Dimethylcarbamoyl)acetic acid is a dicarboxylic acid monoamide. It features a carboxylic acid group and a tertiary amide group separated by a methylene bridge. This bifunctional nature is central to its utility in organic synthesis.

| Identifier | Value |

| IUPAC Name | 2-(Dimethylcarbamoyl)acetic acid |

| Synonyms | N,N-Dimethylmalonamic acid |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| CAS Number | 42783-81-3 |

| Canonical SMILES | CN(C)C(=O)CC(=O)O |

Investigation into Natural Occurrence

A comprehensive search of chemical and biological databases yields no significant reports of 2-(Dimethylcarbamoyl)acetic acid as a naturally occurring product in plants, animals, or microorganisms. While various simple amides and acetic acid derivatives are ubiquitous in biological systems, the specific N,N-dimethylmalonamic acid structure has not been identified as a metabolite in primary or secondary metabolic pathways.

Several factors may contribute to its apparent absence in nature:

-

Biosynthetic Precursors: The direct biosynthetic precursors are not commonly channeled together. While malonic acid is a key building block in fatty acid synthesis (as malonyl-CoA), and dimethylamine can be found in trace amounts, the enzymatic machinery to directly condense them in this manner is not known. Dimethylamine itself is found in various foods, particularly fish and seafood, as a result of enzymatic or microbial degradation of trimethylamine oxide.[1]

-

Metabolic Instability: The molecule could potentially be formed as a transient intermediate, but its susceptibility to hydrolysis or other enzymatic modifications might prevent it from accumulating to detectable levels.

-

Comparison to Natural Amides: Nature produces a vast array of complex alkylamides, many with significant pharmacological activities, often derived from fatty acids and amino acids or biogenic amines.[2][3] However, these complex structures typically arise from highly specific enzymatic pathways that do not appear to generate 2-(Dimethylcarbamoyl)acetic acid.

Therefore, for all practical purposes within the fields of chemical research and drug development, 2-(Dimethylcarbamoyl)acetic acid should be considered a synthetic compound. Its "source" is exclusively the chemistry laboratory or industrial manufacturing plant.

Synthetic Sources and Methodologies

The primary utility of 2-(Dimethylcarbamoyl)acetic acid is as a synthetic intermediate, and it is most commonly prepared through the reaction of a malonic acid derivative with dimethylamine.

Principal Synthetic Pathway

The most direct and widely employed synthesis involves the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with dimethylamine. This method is efficient and proceeds under relatively mild conditions.

Reaction Causality:

-

Nucleophilic Attack: Dimethylamine, a potent nucleophile, attacks one of the electrophilic carbonyl carbons of Meldrum's acid.

-

Ring Opening: This attack leads to the opening of the six-membered ring, forming a reactive acylketene intermediate which is immediately trapped by another molecule of dimethylamine or water.

-

Hydrolysis: Subsequent workup with water hydrolyzes the intermediate to yield the final N,N-dimethylmalonamic acid product.

Caption: Synthetic workflow for 2-(Dimethylcarbamoyl)acetic acid.

Step-by-Step Laboratory Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Meldrum's acid (14.4 g, 0.1 mol) in 100 mL of dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice-water bath. Causality: Cooling controls the exothermic reaction rate, preventing side-product formation.

-

-

Reagent Addition:

-

Slowly add a 2.0 M solution of dimethylamine in tetrahydrofuran (THF) (55 mL, 0.11 mol, 1.1 equivalents) to the stirring solution over 30 minutes using a dropping funnel. Causality: Slow addition maintains temperature control. Using a slight excess of the amine ensures complete consumption of the starting material.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexanes eluent system. The disappearance of the Meldrum's acid spot indicates completion. Causality: TLC provides a rapid and reliable method to validate reaction completion, preventing premature workup or unnecessary reaction time.

-

-

Workup and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the resulting residue in 100 mL of diethyl ether and wash with 2 x 50 mL of 1 M HCl (aq). Causality: The acid wash removes any unreacted dimethylamine.

-

Extract the aqueous layer with 3 x 50 mL of ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification and Validation:

-

Recrystallize the crude solid from an ethyl acetate/hexane solvent system.

-

Dry the resulting white crystalline solid under high vacuum.

-

Validate the final product's identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected purity should be >95%.

-

Applications in Drug Development and Organic Synthesis

The primary value of 2-(Dimethylcarbamoyl)acetic acid lies in its role as a versatile building block. Its two distinct functional groups can be manipulated selectively.

-

Pharmaceutical Intermediates: It is used in the synthesis of more complex active pharmaceutical ingredients (APIs). The carboxylic acid can be activated and coupled with amines to form new amide bonds, while the existing dimethylamide remains stable. It serves as a precursor in the synthesis of various heterocyclic compounds and other molecules with therapeutic potential.[4]

-

Malonamide Extractants: Derivatives of malonamides, which can be synthesized from this precursor, have been extensively studied for their ability to act as extractants for actinide ions from nuclear waste streams.[5] This application, while not in drug development, highlights the chemical utility of the core malonamide structure.

Sources

- 1. Dimethylamine and diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetic acid, 2-[[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]amino]-2-oxo-, ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-(Dimethylcarbamoyl)acetic acid: A Key Malonic Acid Derivative in Synthesis and Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Dimethylcarbamoyl)acetic acid, a significant derivative of malonic acid. We will delve into its chemical properties, synthesis, and its critical role as a versatile building block in organic synthesis and its applications in the pharmaceutical landscape.

Introduction: Understanding 2-(Dimethylcarbamoyl)acetic acid

2-(Dimethylcarbamoyl)acetic acid, also known as N,N-Dimethyl-2-carboxyacetamide, is a derivative of malonic acid, a fundamental dicarboxylic acid in organic chemistry.[1][2] In this derivative, one of the carboxylic acid groups of malonic acid is replaced by a dimethylcarbamoyl group. This structural modification imparts unique reactivity and properties, making it a valuable intermediate in various chemical transformations. Its utility is particularly noted in the synthesis of complex organic molecules, including pharmaceuticals.

Malonic acid and its derivatives are renowned for their role as building blocks in the synthesis of a wide array of valuable compounds, from flavors and fragrances to pharmaceuticals like valproate.[1] Asymmetrically substituted malonic acids, such as 2-(Dimethylcarbamoyl)acetic acid, are of particular interest in medicinal chemistry for developing potent and selective inhibitors for various enzymes and receptors.[3]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 2-(Dimethylcarbamoyl)acetic acid is crucial for its effective application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C5H9NO3 | [4] |

| Molecular Weight | 131.13 g/mol | [4] |

| IUPAC Name | 2-(Dimethylcarbamoyl)acetic acid | |

| CAS Number | 42783-81-3 | |

| Canonical SMILES | CN(C)C(=O)CC(=O)O |

This table summarizes key physicochemical properties of 2-(Dimethylcarbamoyl)acetic acid.

Synthesis of 2-(Dimethylcarbamoyl)acetic acid

The synthesis of malonic acid derivatives often involves the reaction of malonic esters with amines.[5] A common approach for synthesizing 2-(Dimethylcarbamoyl)acetic acid would involve the mono-amidation of a malonic acid ester, such as dimethyl malonate or diethyl malonate, with dimethylamine, followed by hydrolysis of the remaining ester group.

A generalized workflow for the synthesis is depicted below:

A generalized synthetic workflow for 2-(Dimethylcarbamoyl)acetic acid.

This process leverages the differential reactivity of the ester groups, allowing for a controlled mono-amidation. The choice of reaction conditions, such as solvent and temperature, is critical to optimize the yield and purity of the final product.

The Role of 2-(Dimethylcarbamoyl)acetic acid in Organic Synthesis

The unique bifunctional nature of 2-(Dimethylcarbamoyl)acetic acid, possessing both a carboxylic acid and a tertiary amide, makes it a versatile tool in the synthetic chemist's arsenal.

Reactivity and Synthetic Utility

The presence of the active methylene group, flanked by the carbonyl of the acid and the amide, allows for a variety of chemical transformations. This includes its use as a nucleophile in condensation reactions. For instance, similar to malonic acid itself, it can participate in Knoevenagel condensations with aldehydes and ketones.[1]

Furthermore, the carboxylic acid moiety can be activated and reacted with various nucleophiles to form esters, amides, and other derivatives. This dual reactivity allows for the sequential introduction of different functional groups, enabling the construction of complex molecular architectures.

The dimethylcarbamoyl group is a key structural feature in many active pharmaceutical ingredients (APIs).[6] The dimethylamine moiety itself is found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[7]

Key reactive sites and potential transformations of 2-(Dimethylcarbamoyl)acetic acid.

Applications in Drug Discovery and Development

Malonamide derivatives, a class to which 2-(Dimethylcarbamoyl)acetic acid belongs, are recognized as privileged structures in drug development.[5] They are utilized in the creation of peptidomimetics, chelating agents, and have been investigated for a range of therapeutic applications including as antidiabetic agents and in oncology.[5]

The incorporation of the dimethylcarbamoyl moiety can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. For example, the dimethylcarbamate group is a key component in cholinesterase inhibitors like neostigmine and rivastigmine.[6]

While specific biological activities of 2-(Dimethylcarbamoyl)acetic acid itself are not extensively documented in publicly available literature, its role as an intermediate in the synthesis of biologically active compounds is significant. For instance, derivatives of malonic acid have been designed as potential inhibitors of HIV-1 integrase and as antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a malonamide derivative, illustrating the principles involved in the synthesis of compounds like 2-(Dimethylcarbamoyl)acetic acid.

Synthesis of a Symmetrical Bis-anilide from a Malonic Acid Ester [8]

Objective: To synthesize a symmetrical bis-anilide by reacting a diethyl ester of a malonic acid with an aniline derivative.

Materials:

-

Diethyl malonate

-

Aniline (or a substituted aniline)

-

High-boiling point solvent (e.g., DMF)

-

Standard laboratory glassware for reflux

-

Purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the diethyl ester of the malonic acid and the aniline derivative.

-

The reaction can be performed solvent-free at high temperatures (170-180 °C) or under reflux in a high-boiling point solvent like DMF.[8]

-

Heat the reaction mixture for a period of 3.5 to 5 hours.[8]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the crude product. This may involve precipitation by adding a non-solvent or removal of the solvent under reduced pressure.

-

Purify the product, typically by recrystallization from a suitable solvent system (e.g., DMSO/H2O).[8]

-

Characterize the purified product using techniques such as NMR, IR, and melting point determination to confirm its identity and purity.

Note: This is a generalized protocol. Specific reaction conditions and purification methods will vary depending on the specific substrates used.

Conclusion and Future Perspectives

2-(Dimethylcarbamoyl)acetic acid stands out as a valuable and versatile malonic acid derivative. Its unique combination of a carboxylic acid and a tertiary amide within a compact structure provides a platform for diverse chemical transformations. This makes it a key building block in the synthesis of complex organic molecules, with significant potential in the development of novel pharmaceuticals.

Future research will likely continue to explore the utility of 2-(Dimethylcarbamoyl)acetic acid and related asymmetric malonic acid derivatives in the construction of new chemical entities with tailored biological activities. The development of more efficient and stereoselective synthetic methods for these compounds will further enhance their impact on medicinal chemistry and materials science.

References

-

5 New Methods for the Preparation of N,N-Dimethylacetamide - Caloong Chemical Co., Ltd. (2023, June 21). Retrieved from [Link]

-

2-Carbamoyl-2,2-dimethylacetic acid | C5H9NO3 | CID 13930535 - PubChem. (n.d.). Retrieved from [Link]

-

Dimethylacetamide - Wikipedia. (n.d.). Retrieved from [Link]

-

Malonic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. - ResearchGate. (n.d.). Retrieved from [Link]

-

Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors - MDPI. (n.d.). Retrieved from [Link]

-

Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC - PubMed Central. (2017, December 22). Retrieved from [Link]

- Acetic acid, 2-[[(1S,2R,4S)-4-[(dimethylamino)carbonyl] - ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/synthesis/480450-85-9.htm

-

[2-(Dimethylamino)-2-oxoethoxy]acetic acid | C6H11NO4 | CID 24214097 - PubChem. (n.d.). Retrieved from [Link]

-

dM-Dim for Carboxylic Acid Protection - PMC - NIH. (2018, March 27). Retrieved from [Link]

-

Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - NIH. (2022, December 27). Retrieved from [Link]

-

Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis. (n.d.). Retrieved from [Link]

- US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. (n.d.).

-

Showing metabocard for Malonic acid (HMDB0000691) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Malonic acid - American Chemical Society. (2017, March 21). Retrieved from [Link]

-

Synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2 - PubMed. (2016, May 11). Retrieved from [Link]

-

Microbiologically produced carboxylic acids used as building blocks in organic synthesis. (n.d.). Retrieved from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC - PubMed Central. (2024, September 2). Retrieved from [Link]

Sources

- 1. Malonic acid - Wikipedia [en.wikipedia.org]

- 2. hmdb.ca [hmdb.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Carbamoyl-2,2-dimethylacetic acid | C5H9NO3 | CID 13930535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Theoretical and Computational Investigation of 2-(Dimethylcarbamoyl)acetic acid: Methods, Properties, and Pharmaceutical Relevance

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2-(Dimethylcarbamoyl)acetic acid (DMCAA). Aimed at researchers, computational chemists, and drug development professionals, this document details a multi-faceted computational workflow designed to elucidate the structural, electronic, and reactive properties of DMCAA. We move beyond a simple recitation of data to explain the causality behind methodological choices, ensuring a robust and self-validating approach. The guide covers foundational concepts, detailed protocols for conformational analysis, quantum chemical calculations for spectroscopic and electronic properties, and the application of these findings in the context of medicinal chemistry. By integrating high-level theory with practical application, this whitepaper serves as a roadmap for leveraging computational tools to unlock the full potential of DMCAA and its derivatives in modern drug discovery.

Introduction

Chemical Identity of 2-(Dimethylcarbamoyl)acetic acid (DMCAA)

2-(Dimethylcarbamoyl)acetic acid, also known as N,N-dimethylmalonamic acid, is an organic compound with the chemical formula C₅H₉NO₃. Its structure consists of a three-carbon chain featuring a carboxylic acid group at one terminus and an N,N-dimethylamide group at the other, connected via a central methylene bridge.

-

IUPAC Name: 2-(Dimethylcarbamoyl)acetic acid

-

Molecular Formula: C₅H₉NO₃

-

Molecular Weight: 131.13 g/mol

-

SMILES: CN(C)C(=O)CC(=O)O

Contrary to some database classifications, its structure is acyclic and does not contain a heterocycle. This fundamental structural motif, containing both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygens), predisposes it to complex intermolecular interactions and conformational flexibility.

Significance in Medicinal Chemistry and Drug Development

The dimethylcarbamate moiety is a critical functional group in pharmaceutical science.[1] It is a key structural component in several active pharmaceutical ingredients (APIs), notably as a stable carbamate ester in cholinesterase inhibitors like Rivastigmine, used in Alzheimer's treatment.[1] Furthermore, the N,N-disubstituted carbamate group offers significant metabolic stability compared to monosubstituted or unsubstituted carbamates, making it an attractive feature for prodrug design to enhance pharmacokinetic profiles.[1] Understanding the intrinsic properties of a simple building block like DMCAA is therefore paramount for designing more complex molecules with tailored biological activities.

The Role of Computational Chemistry

Computational chemistry provides an indispensable toolkit for modern chemical and pharmaceutical research.[2] By simulating molecular behavior at the quantum level, we can predict a wide array of properties before a compound is ever synthesized, saving significant time and resources.[3] For a molecule like DMCAA, computational studies can:

-

Identify the most stable three-dimensional structures (conformers).

-

Predict spectroscopic signatures (IR, Raman, NMR) to aid in experimental characterization.

-

Map electronic properties to understand reactivity and intermolecular interaction sites.

-

Provide parameters for larger-scale simulations, such as molecular dynamics or docking.

This guide establishes a rigorous protocol for conducting such an investigation.

Foundational Theoretical Concepts

A robust computational study is built upon a solid theoretical foundation. The methods described herein are designed to accurately model the behavior of DMCAA by approximating solutions to the Schrödinger equation.

-

The Potential Energy Surface (PES): The PES is a conceptual and mathematical landscape that describes the energy of a molecule as a function of its atomic coordinates.[2] Minima on this surface correspond to stable isomers and conformers, while saddle points represent transition states for reactions or conformational changes. Our primary goal is to locate and characterize the key minima on the DMCAA PES.

-

Quantum Mechanics (QM) Methods: These methods provide the most accurate description of molecular systems.

-

Density Functional Theory (DFT): A workhorse of modern computational chemistry, DFT calculates the electronic energy based on the electron density, offering a favorable balance of accuracy and computational cost.[4] Functionals like B3LYP and M06-2X are commonly used to approximate the exchange-correlation energy.[4][5][6]

-

Semi-Empirical Methods: Methods like PM6 are approximations that use parameters derived from experimental data to simplify calculations.[7] They are less accurate than DFT but are exceptionally fast, making them suitable for initial explorations of the PES.

-

Conformational Analysis of DMCAA

Rationale: The biological activity of a flexible molecule is dictated by the three-dimensional shape it adopts. Conformational analysis is the study of the energetics between these different spatial arrangements, known as rotamers.[8] For DMCAA, rotation around the C-C and C-N single bonds can lead to multiple low-energy conformations, each with a unique shape and dipole moment that will influence its solubility, crystal packing, and interaction with biological targets.

Protocol: Step-by-Step Conformational Search

This protocol employs a hierarchical approach, starting with a broad, computationally inexpensive search and refining the results with a more accurate, higher-level theory.

-

Initial Structure Generation: Build the 2D structure of DMCAA in a molecular editor and generate an initial 3D conformation using a standard force field (e.g., MMFF94).

-

Systematic Rotational Scan (QM Level):

-

Software: Gaussian 16, ORCA, or similar QM package.

-

Method: Perform a relaxed scan using a fast semi-empirical method (PM6) or a small-basis-set DFT (B3LYP/3-21G).

-